molecular formula C6H4ClF3N2 B1590942 2-Chloro-6-(trifluoromethyl)pyridin-4-amine CAS No. 34486-22-1

2-Chloro-6-(trifluoromethyl)pyridin-4-amine

Cat. No.: B1590942
CAS No.: 34486-22-1
M. Wt: 196.56 g/mol
InChI Key: MXOHYUGYDQGRGI-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethyl)pyridin-4-amine is a chemical compound with the molecular formula C6H4ClF3N2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both chlorine and trifluoromethyl groups in its structure imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Biochemical Analysis

Biochemical Properties

2-Chloro-6-(trifluoromethyl)pyridin-4-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction between this compound and these enzymes involves binding to the active site, leading to a decrease in enzyme activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, this compound can impact cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to changes in gene expression and cellular processes. For instance, this compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression. Toxic or adverse effects have been observed at high doses, including liver toxicity and oxidative stress. These effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism. The compound can affect metabolic flux and alter the levels of specific metabolites. For example, it has been shown to increase the production of reactive oxygen species (ROS) and influence the balance of redox reactions in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments. The compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its distribution within cells .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(trifluoromethyl)pyridin-4-amine typically involves the chlorination and trifluoromethylation of pyridine derivatives. One common method includes the stepwise vapor-phase chlorination followed by fluorination . This method allows for the controlled introduction of chlorine atoms to the pyridine ring, although some multi-chlorinated by-products may form .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(trifluoromethyl)pyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(trifluoromethyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorine atom can participate in various chemical reactions, modifying the compound’s activity and specificity .

Properties

IUPAC Name

2-chloro-6-(trifluoromethyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2/c7-5-2-3(11)1-4(12-5)6(8,9)10/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOHYUGYDQGRGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558392
Record name 2-Chloro-6-(trifluoromethyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34486-22-1
Record name 2-Chloro-6-(trifluoromethyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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